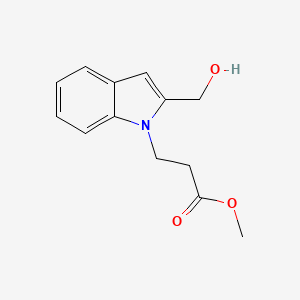

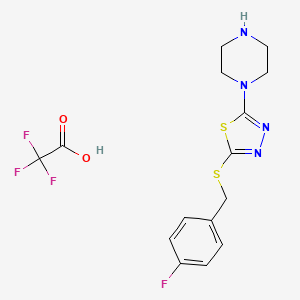

![molecular formula C20H12ClF3N4OS B2652924 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide CAS No. 496019-30-8](/img/structure/B2652924.png)

3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as diarylethers . It contains a trifluoromethyl group, which is a common motif in many FDA-approved drugs . The trifluoromethyl group contributes to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

The synthesis of this compound involves several steps. In one method, the compound is prepared by reacting the compound of the formula (V) with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent . The reaction temperature is carefully controlled to not exceed 70°C . In a second step, the compound of the formula (II) is admixed with p-toluenesulfonic acid in a polar solvent at a reaction temperature of from 40°C up to the reflux temperature of the solvent used .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a trifluoromethyl alkyl substituted pyridine, aminothiazole, and pyrrolidine carboxamide moieties attached through a urea linkage .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and require careful control of reaction conditions . The reactions involve the use of 4-chloro-3-trifluoromethylphenyl isocyanate and p-toluenesulfonic acid .Scientific Research Applications

Antiproliferative Activity

Research indicates that derivatives of thienopyridines, such as 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide, exhibit significant antiproliferative activity. These compounds target the phospholipase C enzyme, and structure-activity relationship studies suggest that modifications at specific positions can enhance their biological activity. For instance, modifying the 3-amino and 2-aryl carboxamide functionalities leads to a complete loss of activity, highlighting the critical nature of these groups in the compound's bioactive profile (van Rensburg et al., 2017).

Catalytic and Antibacterial Applications

Derivatives of this compound have been explored for their catalytic activity and potential antibacterial properties. For example, specific pyridine-2,6-dicarboxamide derivatives have shown efficacy as catalysts in the transfer hydrogenation reaction of various ketones under mild conditions. Additionally, these compounds exhibit promising antibacterial activities against both Gram-positive and Gram-negative bacteria, demonstrating the versatility of the thienopyridine scaffold in synthesizing compounds with diverse biological activities (Özdemir et al., 2012).

Synthesis of Fused Tetracyclic Systems

Further research into the reactivity of thienopyridine derivatives has led to the development of new synthetic methodologies for creating fused tetracyclic systems. These methods allow for the preparation of pyridothienopyrimidines, pyridothienotriazines, and related compounds, expanding the chemical space and potential applications of thienopyridine derivatives in medicinal chemistry and materials science (Abdel-rahman et al., 2003).

Amplification of Phleomycin Activity

Additionally, specific thienopyridine derivatives have been investigated for their ability to amplify the activity of phleomycin against Escherichia coli. This suggests potential applications in enhancing the efficacy of existing antibiotics, which is particularly relevant in the context of increasing antibiotic resistance (Brown & Cowden, 1982).

Future Directions

properties

IUPAC Name |

3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClF3N4OS/c21-14-3-1-11(9-13(14)20(22,23)24)27-18(29)17-16(25)12-2-4-15(28-19(12)30-17)10-5-7-26-8-6-10/h1-9H,25H2,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOENMPIVHMZBQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClF3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

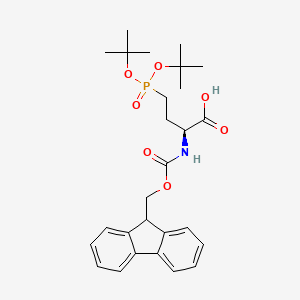

![N-(3-chloro-4-methoxyphenyl)-2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2652842.png)

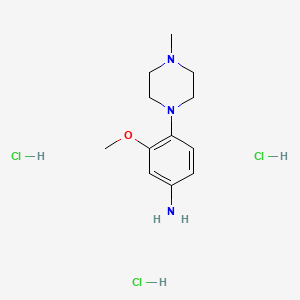

![N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2652843.png)

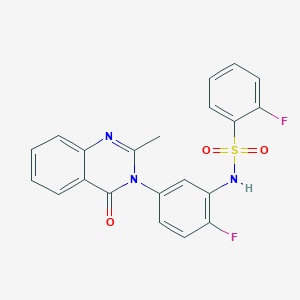

![1,1-Bis(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol](/img/structure/B2652845.png)

![3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methylphenyl)propanamide](/img/structure/B2652846.png)

![2-Cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2652847.png)

![3-[(4-Benzylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2652852.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea](/img/structure/B2652862.png)

![4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol](/img/structure/B2652863.png)